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molecular formula C10H8F3NO3 B8479171 3-Oxo-3-{[3-(trifluoromethyl)phenyl]amino}propanoic acid

3-Oxo-3-{[3-(trifluoromethyl)phenyl]amino}propanoic acid

Cat. No. B8479171
M. Wt: 247.17 g/mol
InChI Key: HMLJAEMPNFCILI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08513250B2

Procedure details

A suspension of 3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}propanoic acid (3.26 g; 13.0 mmol; 1 eq) in polyphosphoric acid (26.4 g) is allowed to stir for 4 hours at 140° C. The mixture becomes limpid after 1 h30 stirring. After cooling to room temperature, the orange solution is taken-up in water (100 mL) and sonicated for 5 minutes. The resulting fine powder is filtrated and washed with cold water (4×20 mL). The solid is taken up several times in ethanol (3×100 mL) and concentrated to afford the title compound as a dry light orange powder (2.19 g; 9.6 mmol; 74%).
Quantity
3.26 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
26.4 g
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([NH:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([C:14]([F:17])([F:16])[F:15])[CH:9]=1)[CH2:3][C:4]([OH:6])=O>O>[OH:6][C:4]1[C:13]2[C:8](=[CH:9][C:10]([C:14]([F:17])([F:16])[F:15])=[CH:11][CH:12]=2)[NH:7][C:2](=[O:1])[CH:3]=1

Inputs

Step One
Name
Quantity
3.26 g
Type
reactant
Smiles
O=C(CC(=O)O)NC1=CC(=CC=C1)C(F)(F)F
Name
polyphosphoric acid
Quantity
26.4 g
Type
solvent
Smiles
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
to stir for 4 hours at 140° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
sonicated for 5 minutes
Duration
5 min
FILTRATION
Type
FILTRATION
Details
The resulting fine powder is filtrated
WASH
Type
WASH
Details
washed with cold water (4×20 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
OC1=CC(NC2=CC(=CC=C12)C(F)(F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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